K114

描述

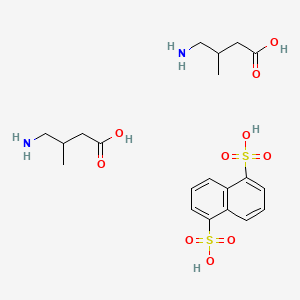

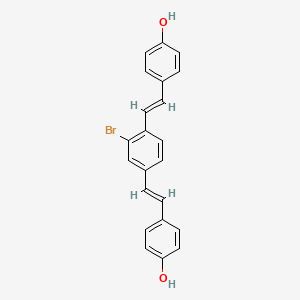

“(E,E)-1-bromo-2,5-bis-(4-hydroxystyryl)benzene” is an organobromine compound that is bromobenzene in which the hydrogens at positions 2 and 5 are replaced by 4-hydroxystyryl groups . It has a role as a fluorescent dye . It is also known as K114 .

Molecular Structure Analysis

The molecular formula of “(E,E)-1-bromo-2,5-bis-(4-hydroxystyryl)benzene” is C22H17BrO2 . The IUPAC name is 4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis

The molecular weight of “(E,E)-1-bromo-2,5-bis-(4-hydroxystyryl)benzene” is 393.3 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

阿尔茨海默病研究

K114 已被广泛用于阿尔茨海默病研究 . 研究表明,this compound 可以与淀粉样蛋白 β (Aβ) 斑块结合,而淀粉样蛋白 β (Aβ) 斑块是阿尔茨海默病的典型特征 . This compound 的改良版本已被开发出来,以改善这些斑块在人类和啮齿动物大脑中的染色效果 . 这使得 this compound 成为检测淀粉样蛋白斑块的宝贵工具,具有高对比度和分辨率 .

神经纤维缠结的可视化

除了淀粉样蛋白斑块,this compound 也被用来可视化人类大脑中的神经纤维缠结 . 这些缠结是由过度磷酸化的 tau 蛋白组成的,是阿尔茨海默病的另一个关键特征 . 改良后的 this compound 染料已显示出同时与老年斑和神经纤维缠结高度结合的倾向 .

抑制 Aβ 聚合

研究表明,this compound 可以体外抑制 Aβ 肽的聚合 . 这种特性有可能用于开发预防淀粉样蛋白斑块形成的治疗方法 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1

安全和危害

作用机制

Target of Action

K114 primarily targets amyloid fibrils , which are protein aggregates associated with several diseases . It binds tightly to these fibrils with an EC50 of 20-30 nM .

Mode of Action

This compound is a fluorescent Congo Red analogue that interacts with its targets by binding to amyloid fibrils . This interaction results in an enhancement in fluorescence intensity and shifts in the excitation and emission spectra .

Biochemical Pathways

It is known that this compound’s interaction with amyloid fibrils can influence the aggregation and formation of these fibrils . This could potentially impact the progression of diseases associated with amyloid fibril formation.

Pharmacokinetics

Its solubility and fluorescence properties suggest that it could potentially be used as a diagnostic tool in research settings .

Result of Action

The binding of this compound to amyloid fibrils results in a significant increase in fluorescence . This property makes this compound an efficient detector of amyloid fibrils, including those found in semen-derived enhancer of virus infection (SEVI) .

生化分析

Biochemical Properties

K114 interacts with amyloid fibrils, which are misfolded proteins that accumulate in various diseases . The interaction between this compound and these fibrils is primarily due to the compound’s ability to bind to the fibrils and fluoresce, thereby allowing for the detection and differentiation of these disease-associated structures .

Cellular Effects

In cellular processes, this compound plays a crucial role in the detection and differentiation of amyloid deposits, particularly in diseases like renal amyloidosis . The compound’s fluorescence allows for the visualization of these deposits, thereby aiding in the diagnosis and study of these conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to amyloid fibrils and fluoresce . This fluorescence is thought to occur due to the formation of a highly fluorescent, phenolate-like species on the surface of the fibrils . This mechanism allows this compound to be an efficient detector of certain types of amyloid fibrils .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the presence of amyloid fibrils, as the compound is known to bind to these structures . Therefore, in cells with amyloid deposits, this compound would be expected to localize to these areas.

属性

IUPAC Name |

4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPHQQMZTXMEGO-RJTULKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017556 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872201-12-2 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)